molecular formula C5H12N2O B13608662 2-Methoxybutanimidamide

2-Methoxybutanimidamide

Katalognummer: B13608662
Molekulargewicht: 116.16 g/mol
InChI-Schlüssel: LVMHSAZLLJAONB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxybutanimidamide is an organic compound with the molecular formula C5H12N2O It is a derivative of butanimidamide, where a methoxy group is attached to the second carbon of the butane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxybutanimidamide can be achieved through several methods. One common approach involves the reaction of butanamide with methanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the methanol acting as both a solvent and a reactant. The process can be summarized as follows:

    Addition Reaction: Anhydrous methanol is added to butanamide in a reaction vessel.

    Catalysis: A suitable catalyst, such as sulfuric acid, is introduced to facilitate the reaction.

    Condensation: The mixture is heated to promote the condensation reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. These methods often include continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxybutanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of the methoxy group with other functional groups, leading to a variety of derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methoxybutanimidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. It may have applications in drug development, particularly in the design of enzyme inhibitors or other bioactive compounds.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Wirkmechanismus

The mechanism of action of 2-Methoxybutanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical and physiological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

2-Methoxybutanimidamide can be compared with other similar compounds, such as:

    Butanimidamide: The parent compound, which lacks the methoxy group. It has different reactivity and properties compared to this compound.

    2-Methoxybutanamide: A related compound where the imidamide group is replaced with an amide group. This compound has different chemical and biological properties.

    Methoxybutane: A simpler compound with only a methoxy group attached to the butane chain. It serves as a useful comparison to understand the impact of the imidamide group on the overall properties of the molecule.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its methoxy and imidamide groups make it a versatile compound for various scientific and industrial uses.

Eigenschaften

Molekularformel

C5H12N2O

Molekulargewicht

116.16 g/mol

IUPAC-Name

2-methoxybutanimidamide

InChI

InChI=1S/C5H12N2O/c1-3-4(8-2)5(6)7/h4H,3H2,1-2H3,(H3,6,7)

InChI-Schlüssel

LVMHSAZLLJAONB-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=N)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.